5-Cyclopropyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Cyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Cyclopropyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . Another approach is the condensation reaction of 2-chloro-1H-indole-3-carbaldehyde with appropriate amines or thiols . Industrial production methods often involve multicomponent reactions, which are high-yielding, operationally friendly, and comply with green chemistry principles .
Chemical Reactions Analysis
5-Cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form indole-3-carboxylic acid . It also participates in condensation reactions, such as the Henry reaction with nitromethane, to form 3-nitrovinyl indole . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of the indole ring with various functional groups .
Scientific Research Applications
5-Cyclopropyl-1H-indole-3-carbaldehyde has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of complex molecules through multicomponent reactions . In biology, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, these compounds are explored for their potential therapeutic applications, including the treatment of cancer and infectious diseases . In the industry, indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes . The cyclopropyl group may enhance the compound’s binding affinity and specificity towards certain targets, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
5-Cyclopropyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as indole-3-carbaldehyde and indole-5-carboxaldehyde . While all these compounds share the indole core, the presence of the cyclopropyl group in this compound imparts unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-cyclopropyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-7-10-6-13-12-4-3-9(5-11(10)12)8-1-2-8/h3-8,13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLOTWQOEJQZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602505 |
Source
|
Record name | 5-Cyclopropyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-52-8 |
Source
|
Record name | 5-Cyclopropyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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